molecular formula C16H18ClN3OS B4395342 4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide

4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide

Cat. No. B4395342
M. Wt: 335.9 g/mol
InChI Key: WRAWTTHTTYYMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1980s and gained popularity in the 1990s as a recreational drug. However, it has also been studied for its potential therapeutic applications, particularly as a serotonin receptor agonist.

Scientific Research Applications

4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications, particularly as a serotonin receptor agonist. It has been shown to have affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2B receptors. This has led to research on its potential use in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and migraine.

Mechanism of Action

4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide acts as an agonist at serotonin receptors, particularly 5-HT1A and 5-HT2B receptors. Activation of these receptors leads to an increase in the release of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. This compound has also been shown to have some affinity for dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
This compound has been shown to have psychoactive effects in humans, including feelings of euphoria, increased sociability, and altered perception. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and dry mouth. However, the exact biochemical and physiological effects of this compound are not well understood, and further research is needed to fully elucidate its mechanism of action.

Advantages and Limitations for Lab Experiments

4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has several advantages as a research tool, including its high affinity for serotonin receptors and its ability to selectively activate specific receptor subtypes. However, it also has several limitations, including its potential for abuse and its lack of specificity for certain receptor subtypes. Additionally, its psychoactive effects may make it difficult to use in certain experimental settings.

Future Directions

Future research on 4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide should focus on further elucidating its mechanism of action and its potential therapeutic applications. This may involve studying its effects on specific neurological and psychiatric disorders, as well as exploring its potential as a tool for drug discovery. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and toxicity.

properties

IUPAC Name

4-(4-chlorophenyl)-N-(furan-2-ylmethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c17-13-3-5-14(6-4-13)19-7-9-20(10-8-19)16(22)18-12-15-2-1-11-21-15/h1-6,11H,7-10,12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAWTTHTTYYMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=S)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.